16-Ketostearic acid
Overview
Description
16-Ketostearic acid is a type of oxidized fatty acid, specifically an oxo fatty acid, which contains a ketone functional group at the sixteenth carbon position of the stearic acid chain. This compound is a member of the oxostearic acids family and has been identified in various natural sources, including milk and rumen contents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 16-Ketostearic acid can be synthesized through the microbial biotransformation of oleic acid. The process involves the hydration of oleic acid to form 10-hydroxystearic acid, which is then oxidized to 10-ketostearic acid. Further oxidation and β-oxidation processes lead to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of microbial strains such as Micrococcus luteus, which can catalyze the transformation of oleic acid through a series of enzymatic reactions. The optimal conditions for this biotransformation include a pH of 7.5 and a temperature of 30°C .
Chemical Reactions Analysis
Types of Reactions: 16-Ketostearic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxystearic acid to ketostearic acid.
Reduction: Reduction of the ketone group to form hydroxystearic acid.
Substitution: Reactions involving the replacement of the ketone group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products:
Oxidation: Formation of ketostearic acids.
Reduction: Formation of hydroxystearic acids.
Substitution: Formation of various substituted stearic acids.
Scientific Research Applications
16-Ketostearic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of lubricants, cosmetics, and biopolymers.
Mechanism of Action
The mechanism of action of 16-ketostearic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in fatty acid metabolism, such as hydratases and dehydrogenases. These interactions can lead to changes in cellular processes, including inflammation and apoptosis .
Comparison with Similar Compounds
- 10-Ketostearic acid
- 8-Ketopalmitic acid
- 9-Ketostearic acid
Comparison: 16-Ketostearic acid is unique due to its specific position of the ketone group, which imparts distinct chemical and biological properties. Compared to other ketostearic acids, it has a higher degree of oxidation and a different metabolic pathway, making it a valuable compound for various applications .
Properties
IUPAC Name |
16-oxooctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQWXWRLWZLELC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156984 | |
Record name | 16-Ketostearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13126-28-8 | |
Record name | 16-Ketostearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013126288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Ketostearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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